molecular formula C30H50O B1428456 (10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 911660-54-3

(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B1428456
CAS No.: 911660-54-3
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-IODJPDIMSA-N
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Description

The compound (10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-(®-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule belonging to the class of steroids. This compound is characterized by its polycyclic structure, which includes multiple rings and various functional groups, making it a significant subject of study in organic chemistry and biochemistry.

Mechanism of Action

Target of Action

The primary target of Dihydrolanosterol is the enzyme cytochrome P450 sterol 14alpha-demethylase . This enzyme is involved in the demethylation of sterols, a crucial step in the biosynthesis of cholesterol .

Mode of Action

Dihydrolanosterol interacts with its target, cytochrome P450 sterol 14alpha-demethylase, by serving as a substrate for the enzyme . The enzyme catalyzes the demethylation of Dihydrolanosterol, leading to changes in the structure of the sterol molecule .

Biochemical Pathways

Dihydrolanosterol is involved in the Kandutsch–Russell pathway of cholesterol synthesis . It is converted from lanosterol by the enzyme DHCR24, which catalyzes the reduction of the Δ24 bond in lanosterol . This process is a key step in the biosynthesis of cholesterol, a vital component of cellular membranes.

Pharmacokinetics

It is metabolized by enzymes such as cytochrome P450 sterol 14alpha-demethylase , and likely excreted through similar pathways as other sterols.

Result of Action

The molecular effect of Dihydrolanosterol’s action is the production of demethylated sterols, which are intermediates in the biosynthesis of cholesterol . On a cellular level, this contributes to the production of cholesterol, which is essential for maintaining the integrity and fluidity of cellular membranes .

Action Environment

Environmental factors can influence the action of Dihydrolanosterol. For instance, the presence of other sterols and enzymes in the cellular environment can affect the efficiency of Dihydrolanosterol’s conversion into cholesterol . Additionally, factors such as diet and nutrition, which can influence the overall lipid profile of an organism, may also impact the action and efficacy of Dihydrolanosterol .

Biochemical Analysis

Biochemical Properties

Dihydrolanosterol interacts with various enzymes and proteins in the process of cholesterol synthesis. For instance, it can be converted from lanosterol by the enzyme DHCR24 at the beginning of the Kandutsch–Russell pathway of cholesterol synthesis .

Cellular Effects

The effects of dihydrolanosterol on cells and cellular processes are primarily related to its role in cholesterol synthesis. As an intermediate in this pathway, dihydrolanosterol contributes to the production of cholesterol, which is essential for maintaining cell membrane integrity and fluidity .

Molecular Mechanism

The molecular mechanism of dihydrolanosterol involves its conversion from lanosterol by the enzyme DHCR24. This enzyme catalyzes the reduction of the Δ24 bond in lanosterol, leading to the formation of dihydrolanosterol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrolanosterol can be observed over time as it undergoes further transformations in the cholesterol synthesis pathway. The stability and degradation of dihydrolanosterol would be subject to the conditions of the specific experimental setup .

Dosage Effects in Animal Models

The effects of dihydrolanosterol in animal models would largely depend on the specific model and experimental conditions used. As an intermediate in cholesterol synthesis, variations in its levels could potentially impact cholesterol levels and related physiological processes .

Metabolic Pathways

Dihydrolanosterol is involved in the cholesterol synthesis pathway, specifically the Kandutsch–Russell pathway . It interacts with the enzyme DHCR24, which catalyzes its formation from lanosterol .

Transport and Distribution

The transport and distribution of dihydrolanosterol within cells and tissues are likely facilitated by its incorporation into the cholesterol synthesis pathway. As it is transformed into downstream products in this pathway, it would be distributed accordingly .

Subcellular Localization

The subcellular localization of dihydrolanosterol would be determined by the specific steps and enzymes involved in its metabolic pathway. Given its role in cholesterol synthesis, it is likely to be found in areas of the cell where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of naturally occurring steroids through a series of chemical reactions, including hydrogenation, alkylation, and hydroxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds present in the structure can be reduced to single bonds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study steroidal reactions and mechanisms. Its complex structure provides insights into stereochemistry and reaction pathways.

Biology

In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a precursor or analog to biologically active steroids.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Its structural similarity to other bioactive steroids makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar polycyclic structure but different functional groups.

    Testosterone: Another steroid with a similar backbone but distinct biological activity.

    Estradiol: A steroid hormone with a similar structure but different functional groups and biological roles.

Uniqueness

This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties

Conclusion

The compound (10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-(®-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a fascinating molecule with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable subject of study, offering insights into steroid chemistry and potential therapeutic uses.

Properties

IUPAC Name

(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26?,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-IODJPDIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

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